molecular formula C15H13Cl2N3O2 B8041591 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate CAS No. 1089333-68-5

1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate

Cat. No.: B8041591
CAS No.: 1089333-68-5
M. Wt: 338.2 g/mol
InChI Key: FQDSFYVJDRHDBB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and photophysics. The structure of this compound includes a pyrazole ring fused to a quinoline system, with additional functional groups that enhance its chemical reactivity and biological properties.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate can be compared with other pyrazoloquinoline derivatives such as:

Properties

IUPAC Name

2-(4,7-dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-8-13-14(17)11-4-3-10(16)7-12(11)18-15(13)20(19-8)5-6-22-9(2)21/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDSFYVJDRHDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C=CC(=C3)Cl)C(=C12)Cl)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150014
Record name 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089333-68-5
Record name 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089333-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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